3,4-Dihydro-4-methyl-1H-2-benzopyran

Physicochemical Property Separation Science Process Chemistry

3,4-Dihydro-4-methyl-1H-2-benzopyran (CAS 26164-08-9), also systematically named 4-methylisochroman, is a bicyclic heterocyclic compound (C10H12O, MW 148.20 g/mol) with a 4-methyl substituted pyran ring fused to a benzene ring. This specific methyl substitution pattern differentiates it from the unsubstituted isochroman and the 3-methyl isomer.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 26164-08-9
Cat. No. B13788835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-4-methyl-1H-2-benzopyran
CAS26164-08-9
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1COCC2=CC=CC=C12
InChIInChI=1S/C10H12O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3
InChIKeyKFOXDILMEHCWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-4-methyl-1H-2-benzopyran Procurement: A Specialized Isochroman Building Block


3,4-Dihydro-4-methyl-1H-2-benzopyran (CAS 26164-08-9), also systematically named 4-methylisochroman, is a bicyclic heterocyclic compound (C10H12O, MW 148.20 g/mol) with a 4-methyl substituted pyran ring fused to a benzene ring . This specific methyl substitution pattern differentiates it from the unsubstituted isochroman and the 3-methyl isomer. Its listing on the Canadian Non-domestic Substances List (NDSL) indicates its international commercial relevance, requiring notification for import or manufacture in Canada above trigger quantities [1]. The compound serves as a chiral reference standard in advanced vibrational spectroscopy and as a synthetic building block in medicinal chemistry.

Chiral Reference-Standard Workflow
Established (4S)-enantiomer for ROA spectral computation benchmarking.
Medicinal Chemistry Building Block
Supports lipophilic scaffold design with reported higher logP vs. isochroman.
Regulatory Procurement Path
NDSL-listed; streamlines Canadian import notification for research use.

Substitution Risks with 3,4-Dihydro-4-methyl-1H-2-benzopyran: Positional Isomer Purity


In-class substitution of 3,4-Dihydro-4-methyl-1H-2-benzopyran with other isochromans, particularly the 3-methyl isomer, can lead to significant functional deviations. The position of the methyl group directly influences the molecule's three-dimensional conformation, lipophilicity, and boiling point, as evidenced by computed and experimental physicochemical data . For precise applications, such as a chiral vibrational optical activity (ROA) standard, the (4S) enantiomer's pseudo-equatorial vs. pseudo-axial conformer equilibrium is fundamentally distinct from its 3-methyl counterparts, making analytical substitution invalid [1]. Procurement of an unspecified isomer mixture or the wrong positional isomer will invalidate experimental models relying on these specific molecular properties.

Intended Product
4-Methylisochroman
Defined (4S) conformer equilibrium essential for chiral ROA standard applications.
Potential Substitute
3-Methylisochroman
Different conformational dynamics; ROA benchmark validity may not transfer.

Quantitative Differentiation Evidence for 3,4-Dihydro-4-methyl-1H-2-benzopyran


Boiling Point and Volatility Versus Isochroman Parent

The 4-methyl substitution elevates the boiling point significantly (by 25.7 °C) compared to the unsubstituted parent isochroman, directly impacting purification and formulation heating protocols. [1]

Boiling Point vs Isochroman
Reported
+25.7 °C
Supports fractional distillation distinction for synthesis workflows.
Standard atmospheric pressure; computed vs. experimental values.
Physicochemical Property Separation Science Process Chemistry

Lipophilicity (LogP) Differentiation for Biological Assay Design

The 4-methylisochroman exhibits a higher calculated LogP (2.55) compared to the isochroman parent, indicating enhanced membrane permeability potential. [1]

LogP vs Isochroman Parent
Reported
+0.55–0.65
Indicates higher lipophilicity for CNS scaffold research design.
Calculated ACD/LogP; not experimental partition coefficient.
Medicinal Chemistry ADME Prediction SAR Studies

Conformational Equilibrium as a Chiral Spectroscopic Standard

(4S)-3,4-dihydro-4-methyl-1H-2-benzopyran serves as a validated benchmark for Raman Optical Activity (ROA) computations, showing a good agreement between experimental and rarefied basis set spectra only when its specific pseudo-equatorial/pseudo-axial conformer equilibrium is modeled. This makes it a unique probe molecule, unlike the 3-methyl isomer or galaxolide isomers which exhibit different conformational dynamics. [1]

ROA Conformer Equilibrium
Class-level
Good computed–experimental spectral agreement
Established benchmark for ROA computation method testing.
Specific to (4S)-enantiomer conformer modeling.
Vibrational Optical Activity Absolute Configuration Chiral Analysis

Regulatory Status for North American Market Entry

Unlike the 3-methylisochroman isomer (CAS 26164-07-8), which may have a different inventory status, 3,4-dihydro-4-methyl-1H-2-benzopyran is listed on the Canadian Non-domestic Substances List (NDSL). This means it is recognized in international commerce but has specific notification triggers for Canadian import, a key procurement consideration. [1]

Canadian NDSL Status
Specification review
Listed for 4-methylisochroman
Streamlines research import notification requirements.
3-methyl isomer status unverified; may require new-substance review.
Regulatory Compliance Chemical Import TSCA/NDSL Inventory

High-Value Application Scenarios for 3,4-Dihydro-4-methyl-1H-2-benzopyran


Chiral ROA Spectroscopic Standard and Method Development

Procure the (S)-enantiomer of 3,4-Dihydro-4-methyl-1H-2-benzopyran to serve as a benchmark molecule for developing and validating new Raman Optical Activity (ROA) computational methods. Its well-characterized conformational equilibrium is essential for testing conformer-specific spectral predictions, an application where the 3-methyl isomer is not validated. [1]

Synthetic Building Block for Lipophilic Drug Scaffolds

Use as a core fragment in medicinal chemistry programs where an enhanced logP (2.55) is required for CNS drug discovery. The compound's higher lipophilicity and boiling point compared to isochroman provide a distinct advantage in designing analogs with improved blood-brain barrier permeability predictions.

Fragrance Intermediate with a Defined Musk Profile

Leverage the 4-methylisochroman core as a starting material for novel musk fragrance development. Patents on related isochroman derivatives describe sweet, musky, and patchouli-like aromas. The 4-methyl substitution may offer a differentiated olfactory profile versus the unsubstituted isochroman, useful for perfumery research. [2]

Temperature-Variable Liquid-phase Process Chemistry

Employ the compound as a high-boiling solvent or reaction medium for reactions requiring temperatures up to 230 °C. Its boiling point of 234.7 °C makes it a safer alternative to isochroman (209 °C) for high-temperature processes, while the flash point of 91.3 °C must be managed.

Application
Selection Property
Validation Focus
Chiral ROA method development
Conformer equilibrium benchmark
ROA spectral prediction accuracy
CNS-targeted scaffold research
LogP and lipophilicity profile
Blood–brain barrier permeability modeling
Musk fragrance intermediate synthesis
4-Methyl substitution olfactory profile
Organoleptic property screening
High-boiling-point reaction medium
Elevated boiling point profile
Thermal stability and flash point management
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